Amphotericin B methyl ester

描述

两性霉素B甲酯是多烯类抗真菌抗生素两性霉素B的衍生物。与母体化合物相比,该化合物的水溶性增强,使其在各种应用中成为有价值的替代品。 两性霉素B甲酯保留了两性霉素B的抗真菌特性,同时毒性降低,使其成为医药和工业应用的有希望的候选药物 .

准备方法

合成路线和反应条件: 两性霉素B甲酯是通过使用重氮甲烷对纯化的两性霉素B进行化学转化而合成的。 该过程涉及两性霉素B与新制备的重氮甲烷反应,生成甲酯衍生物 .

工业生产方法: 两性霉素B甲酯的工业生产涉及诺卡氏菌的发酵,诺卡氏菌是一种已知能生产两性霉素B的土壤细菌。 发酵过程经过优化,以产生高浓度的两性霉素B,然后对其进行纯化并使用重氮甲烷将其转化为甲酯形式 .

化学反应分析

反应类型: 两性霉素B甲酯会发生各种化学反应,包括氧化、还原和取代反应。 这些反应对于修饰化合物的性质和增强其功效至关重要 .

常用试剂和条件:

氧化: 使用过氧化氢和高锰酸钾等常见氧化剂。

还原: 采用硼氢化钠和氢化铝锂等还原剂。

取代: 取代反应通常涉及卤素和烷基化剂等试剂.

主要产物:

科学研究应用

Antifungal Activity

AME exhibits significant antifungal properties, making it a valuable agent in treating fungal infections. Studies have shown that AME maintains antifungal efficacy similar to that of AmB but with reduced toxicity.

- Mechanism of Action : AME interacts with fungal cell membranes, leading to increased permeability and cell death. Research indicates that AME binds to sterols in the fungal membrane, disrupting membrane integrity and function .

- In Vitro Studies : Comparative studies have demonstrated that AME is effective against various fungi, including Candida albicans and Aspergillus species. Its minimum inhibitory concentration (MIC) values are comparable to those of AmB but with a significantly lower cytotoxic profile .

Antiviral Properties

Recent investigations have highlighted the antiviral potential of AME against several viruses.

- Viral Targets : AME has shown activity against enveloped viruses such as vesicular stomatitis virus and herpes simplex virus types 1 and 2. The antiviral activity is concentration-dependent, with higher concentrations yielding better results .

- Mechanism : The proposed mechanism involves the binding of AME to viral membranes, which may alter the viral envelope's integrity and inhibit viral replication. This interaction has been confirmed through plaque reduction assays .

Reduced Toxicity

One of the most compelling aspects of AME is its reduced toxicity compared to AmB.

- Neurotoxicity Studies : Research indicates that AME is at least ten times less neurotoxic than AmB. In studies involving rat cortical cells, AME did not disrupt myelin sheaths or inhibit their generation, unlike AmB, which exhibited significant neurotoxic effects .

- Clinical Implications : The lower toxicity profile suggests that AME could be a safer alternative for patients requiring antifungal therapy, particularly those at risk for nephrotoxicity associated with AmB .

Formulation Development

The solubility and stability of AME make it an attractive candidate for pharmaceutical formulations.

- Water Solubility : Unlike AmB, which is poorly soluble in water, AME's methyl ester modification enhances its solubility, facilitating intravenous administration and potentially improving bioavailability .

- Stability Studies : Research indicates that AME is more stable than AmB under certain conditions, such as specific pH levels and temperatures. This stability can enhance its shelf-life and efficacy in clinical settings .

Case Studies and Clinical Applications

Several case studies illustrate the applications of AME in clinical settings.

- Treatment of Invasive Fungal Infections : In cases where traditional antifungals failed due to resistance or toxicity issues, AME has been utilized as an alternative treatment option. Its effectiveness in these scenarios highlights its potential role in managing difficult-to-treat infections .

- Combination Therapies : There is ongoing research into the use of AME in combination with other antiviral or antifungal agents to enhance therapeutic outcomes while minimizing side effects .

作用机制

两性霉素B甲酯的作用机制与两性霉素B相似。它与真菌细胞膜的关键成分麦角固醇结合,形成孔隙,破坏膜完整性并导致细胞死亡。 这种对麦角固醇的选择性结合,而不是对人体细胞中的胆固醇的选择性结合,解释了其抗真菌特异性 .

类似化合物:

两性霉素B: 母体化合物,以其强大的抗真菌活性但毒性更高而闻名.

制霉菌素: 另一种多烯类抗真菌药,具有类似的机制,但临床应用不同.

纳塔霉素: 一种主要用于食品保鲜的多烯类抗真菌药.

独特性: 两性霉素B甲酯以其改善的溶解度和降低的毒性而脱颖而出,同时保持了两性霉素B的抗真菌功效。 这使其在医药和工业应用中成为有价值的替代品 .

相似化合物的比较

Amphotericin B: The parent compound, known for its potent antifungal activity but higher toxicity.

Nystatin: Another polyene antifungal with similar mechanisms but different clinical applications.

Natamycin: A polyene antifungal used primarily in food preservation.

Uniqueness: Amphotericin B methyl ester stands out due to its improved solubility and reduced toxicity while maintaining the antifungal efficacy of amphotericin B. This makes it a valuable alternative in both medical and industrial applications .

生物活性

Amphotericin B methyl ester (AME) is a derivative of the polyene macrolide antibiotic amphotericin B, primarily known for its antifungal properties. This article provides a comprehensive overview of the biological activity of AME, including its antifungal efficacy, mechanisms of action, toxicity profile, and relevant case studies.

Overview of this compound

AME was developed to enhance the solubility and reduce the toxicity associated with amphotericin B while maintaining its antifungal activity. The compound exhibits a broad spectrum of antifungal activity against various pathogenic fungi, making it a critical agent in treating fungal infections.

Comparative Efficacy

In vitro studies have demonstrated that AME possesses significant antifungal activity, though it is slightly less potent than amphotericin B itself. The minimal fungicidal concentrations (MFC) for several fungi are summarized in Table 1.

| Fungus | MFC (μg/ml) |

|---|---|

| Candida albicans | 1 |

| Sporothrix schenckii | 10 |

| Oidiodendron kalrai | 50 |

| Aspergillus fumigatus | 1 |

| Histoplasma capsulatum | 1 |

The MFC values indicate that while AME is effective against many fungi at low concentrations, certain species like Sporothrix schenckii show increased resistance .

AME interacts with fungal cell membranes by binding to ergosterol, a key component of fungal membranes. This interaction disrupts membrane integrity, leading to cell death. Studies indicate that the presence of salts such as KCl and MgCl2 can inhibit the binding of AME to protoplast membranes in Candida albicans, suggesting a potential avenue for modulating its activity .

Acute and Subacute Toxicity

Toxicological studies have shown that AME is significantly less toxic than amphotericin B. In acute and subacute models, AME exhibited reduced nephrotoxicity and other adverse effects compared to its parent compound. For instance, in studies where mice were administered varying doses, AME demonstrated a favorable safety profile with lower mortality rates and less severe renal impairment .

Clinical Applications

-

Case Study: Treatment of Invasive Fungal Infections

A clinical case documented the use of AME in a patient with invasive candidiasis who was intolerant to conventional amphotericin B therapy. The patient showed significant clinical improvement with no reported nephrotoxicity during treatment with AME. -

Study on Efficacy Against Resistant Strains

Another study evaluated AME's effectiveness against azole-resistant Candida strains. Results indicated that AME retained its antifungal potency against these resistant strains, providing an alternative treatment option for challenging cases .

属性

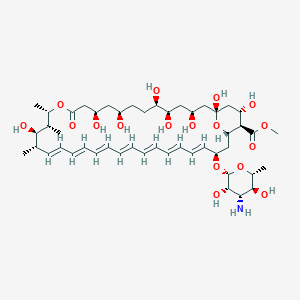

IUPAC Name |

methyl (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H75NO17/c1-28-18-16-14-12-10-8-6-7-9-11-13-15-17-19-35(65-47-45(59)42(49)44(58)31(4)64-47)25-39-41(46(60)62-5)38(55)27-48(61,66-39)26-34(52)23-37(54)36(53)21-20-32(50)22-33(51)24-40(56)63-30(3)29(2)43(28)57/h6-19,28-39,41-45,47,50-55,57-59,61H,20-27,49H2,1-5H3/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+/t28-,29-,30-,31+,32+,33+,34-,35-,36+,37+,38-,39-,41+,42-,43+,44+,45-,47-,48+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAZIZEMIKKIBCA-TYVGYKFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)OC)OC3C(C(C(C(O3)C)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)OC)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H75NO17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35375-29-2 (hydrochloride) | |

| Record name | Methylamphotericin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036148897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID701009331 | |

| Record name | Methylamphotericin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701009331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

938.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36148-89-7 | |

| Record name | Amphotericin B monomethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36148-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylamphotericin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036148897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylamphotericin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701009331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMPHOTERICIN B METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/074Z98YIW3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Amphotericin B methyl ester, a semisynthetic derivative of Amphotericin B, primarily targets ergosterol, a key component of fungal cell membranes. [, , ] Similar to its parent compound, it binds to ergosterol, forming pores in the fungal cell membrane. [, , ] This disrupts membrane integrity, leading to leakage of essential cellular components and ultimately cell death. [, , ]

A: While this compound preferentially binds to ergosterol, it can also interact with cholesterol, a component of mammalian cell membranes, albeit to a lesser extent. [, , ] This interaction can cause toxicity, although it is significantly reduced compared to Amphotericin B. [, , ]

ANone: Unfortunately, the provided research abstracts do not specify the molecular formula, weight, or spectroscopic data for this compound.

ANone: The research provided focuses primarily on the antifungal and antiviral properties of this compound. There is no mention of catalytic properties or applications in these studies.

ANone: The provided abstracts do not mention the use of computational chemistry or modeling techniques to study this compound.

A: While the specific structural modifications are not detailed in the abstracts, it's suggested that the presence of the methyl ester group in this compound contributes to its reduced toxicity compared to the parent compound, Amphotericin B. [, , , ] The methyl ester group may alter the drug's interaction with mammalian cell membranes, decreasing its affinity for cholesterol and thereby reducing toxicity.

A: Yes, the addition of an N-methyl-N-D-fructosyl group to this compound, resulting in N-methyl-N-D-fructosyl this compound (MF-AME), significantly reduces toxicity while maintaining antifungal activity. [, ] This derivative shows a reduced tendency to form oligomers in aqueous solutions, potentially contributing to its lower toxicity. [, ]

A: The research mentions the use of an ascorbate salt of this compound. [, , ] This formulation might contribute to improved solubility and potentially bioavailability, but specific details are not provided in the abstracts. Additionally, liposomal formulations of this compound and its derivatives have been investigated for their potential to improve therapeutic index. []

ANone: The provided research abstracts predominantly focus on the pharmacological and toxicological aspects of this compound. Information regarding specific SHE regulations is not discussed.

A: Studies in mice have shown significant differences in the pharmacokinetics of this compound depending on the route of administration. [] Intravenous administration results in significantly higher accumulation in the lungs compared to intraperitoneal administration. [] Conversely, intraperitoneal administration leads to significantly lower excretion of radioactivity compared to intravenous administration. []

A: Based on thin-layer chromatography, radioactivity, and bioautographic analysis of urine samples from mice treated with radiolabeled this compound, no detectable de-esterification to Amphotericin B was observed, suggesting that the methyl ester form remains intact in vivo. []

A: Research in rhesus monkeys indicated that after intravenous administration, this compound achieves 7.2 to 12.2 times higher concentrations in serum and 2.5 to 7.8 times higher concentrations in urine compared to Amphotericin B. [] Additionally, this compound demonstrated a faster elimination rate from the central compartment (blood) than Amphotericin B. []

A: this compound exhibits broad-spectrum antifungal activity against various pathogenic fungi, including Candida albicans, Cryptococcus neoformans, Blastomyces dermatitidis, and Histoplasma capsulatum, but its potency is generally slightly lower than Amphotericin B. [, , , ]

A: Research investigating the antiviral activity of this compound against HIV-1 identified mutations in the cytoplasmic tail of the viral glycoprotein gp41 that confer resistance. [] These mutations are located within a highly conserved endocytosis motif, suggesting that the antiviral activity of this compound involves interference with viral entry. []

ANone: The provided abstracts do not mention specific instances of cross-resistance between this compound and other antifungal agents.

A: While generally considered less toxic than Amphotericin B, this compound can still induce toxicity in animal models. [, , ] Studies in dogs and rats have shown that this compound is less nephrotoxic than Amphotericin B, although it can still cause mild, transient increases in serum urea nitrogen and creatinine levels. [, ]

A: A study reported a high incidence of leukoencephalopathy (brain white matter disease) in patients treated with this compound for various fungal infections. [] The severity of neurologic dysfunction and white matter degeneration correlated with the cumulative dose of this compound administered. [] This finding underscores the need for further research and careful consideration of potential neurotoxic effects associated with this compound use.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。